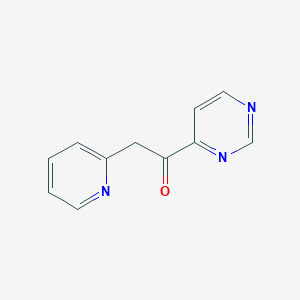
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a xanthene core substituted with bromopentyl and diphenylphosphine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between appropriate aromatic aldehydes and ketones under acidic conditions.
Introduction of Bromopentyl Group: The bromopentyl group is introduced via a nucleophilic substitution reaction, where a suitable bromopentyl halide reacts with the xanthene core.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Xanthene Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems due to its ability to form complexes with metal ions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- (2-(5-Bromopentyl)-9,9-dimethyl-7-hexyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
Uniqueness
The uniqueness of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) lies in its specific substitution pattern on the xanthene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise coordination chemistry and catalysis.
Propriétés
Formule moléculaire |
C49H51BrOP2 |
|---|---|
Poids moléculaire |
797.8 g/mol |
Nom IUPAC |
[2-(5-bromopentyl)-5-diphenylphosphanyl-9,9-dimethyl-7-pentylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C49H51BrOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32H2,1-3H3 |
Clé InChI |
VLYPXIPQBRMREQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)

![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)





![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)


